4-Tyr-bombesin

Vue d'ensemble

Description

“4-Tyr-bombesin” is an analogue of Bombesin . It is a ligand of the gastrin-releasing peptide receptor (GRPR) . Bombesin itself exhibits neuromodulatory, hepatoprotective, cardiomodulatory, and vasoconstrictive activities .

Molecular Structure Analysis

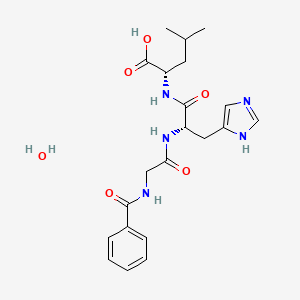

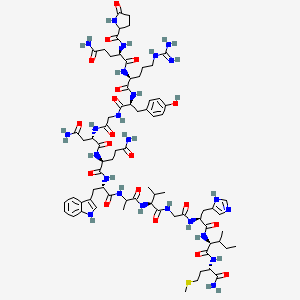

The empirical formula of “this compound” is C74H108N24O19S . The amino acid sequence is Glp-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . The molecular weight is 1669.86 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its empirical formula (C74H108N24O19S), molecular weight (1669.86), and its amino acid sequence (Glp-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) . It is a white powder and should be stored at -20°C .Applications De Recherche Scientifique

Diagnostic et Imagerie du Cancer

4-Tyr-bombesin: a été utilisé dans le développement d'analogues radiomarqués pour cibler les tumeurs exprimant le récepteur de la bombésine . Ces récepteurs sont surexprimés dans divers cancers humains, notamment le cancer de la prostate, du sein et du poumon. En marquant les dérivés de la bombésine avec des radio-isotopes comme l'Indium-111, le Lutétium-177 et l'Yttrium-90, les chercheurs peuvent créer des composés qui se lient aux récepteurs de la bombésine, permettant une radiothérapie ciblée et une meilleure imagerie pour un diagnostic précoce des tumeurs .

Radiothérapie Ciblée

Les analogues de la bombésine synthétisés, lorsqu'ils sont marqués avec des isotopes radioactifs, sont prometteurs pour la radiothérapie ciblée . Ces composés peuvent délivrer sélectivement des radiations aux cellules tumorales qui surexpriment les récepteurs de la bombésine, réduisant potentiellement les effets secondaires associés à la radiothérapie traditionnelle en épargnant les tissus sains .

Comprendre la Liaison et la Signalisation des Récepteurs

La recherche impliquant This compound contribue à la compréhension des mécanismes de liaison et de signalisation des récepteurs. La liaison de la bombésine à ses récepteurs sur les membranes pancréatiques humaines normales, par exemple, fournit des informations sur la signification physiopathologique et les cibles thérapeutiques potentielles .

Développement de Médicaments

L'étude de This compound et de son interaction avec les récepteurs de la bombésine aide au développement de nouveaux médicaments. En comprenant comment la bombésine et ses analogues se lient aux récepteurs, les chercheurs peuvent concevoir des agents thérapeutiques plus efficaces qui imitent ou inhibent cette interaction, menant à des traitements potentiels pour les conditions associées à l'activité des récepteurs de la bombésine .

Recherche sur les Hormones Peptidiques

This compound: est un outil précieux dans la recherche sur les hormones peptidiques. Il sert de modèle pour étudier les relations structure-activité des hormones peptidiques et de leurs récepteurs, ce qui est crucial pour le développement de médicaments à base de peptides .

Études Neurologiques

Les peptides de type bombésine, y compris This compound, se trouvent dans le système nerveux central et sont impliqués dans la régulation de divers processus neurologiques. La recherche dans ce domaine pourrait conduire à une meilleure compréhension de la façon dont ces peptides influencent le comportement, les réponses au stress et les troubles neurologiques .

Mécanisme D'action

Target of Action

The primary target of 4-Tyr-Bombesin is the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein-coupled receptor that belongs to the bombesin protein receptor family . This receptor is highly expressed in various cancers, including prostate cancer, breast cancer, lung cancer, and gastrointestinal cancer .

Mode of Action

This compound interacts with its target, the GRPR, by binding strongly to it in the nanomolar range . Upon binding, this compound initiates downstream signaling cascades, activating various physiological and biological effects, including cell proliferation, differentiation, and mitosis .

Biochemical Pathways

The primary signaling cascade involves the activation of phospholipase C (PLC), resulting in intracellular calcium changes, the production of diacylglycerol, and the activation of protein kinase C (PKCs) . Other intracellular mediators activated by GRPRs include mitogen-activated protein kinases, adhesion kinases, phosphatidylinositol 3-kinases, and, in certain cases, cyclic AMP response element binding proteins .

Pharmacokinetics

It is known that the compound has a high affinity for the grpr, suggesting that it may have good bioavailability

Result of Action

The binding of this compound to GRPRs leads to a series of cellular responses, including increased cell proliferation, differentiation, and mitosis . This can result in the growth and spread of cancer cells, particularly in cancers where GRPR is overexpressed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of GRPR in different tissue types can affect the efficacy of this compound

Orientations Futures

Bombesin receptors, including the one that “4-Tyr-bombesin” binds to, are under intense investigation as molecular targets since they are overexpressed in several prevalent solid tumors . This suggests that “this compound” and other Bombesin analogues could have potential applications in cancer imaging and therapy .

Analyse Biochimique

Biochemical Properties

4-Tyr-Bombesin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to bind to bombesin receptors on normal human pancreatic membranes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to effectively inhibit the binding of bombesin to the membranes of Hs746T cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and may also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

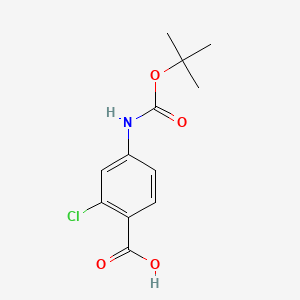

Propriétés

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108N24O19S/c1-7-37(4)61(73(117)91-45(62(78)106)24-26-118-6)98-71(115)52(29-41-32-81-35-86-41)89-59(105)34-85-72(116)60(36(2)3)97-63(107)38(5)87-69(113)51(28-40-31-83-44-12-9-8-11-43(40)44)96-68(112)49(19-22-55(76)101)94-70(114)53(30-56(77)102)90-58(104)33-84-64(108)50(27-39-14-16-42(99)17-15-39)95-65(109)46(13-10-25-82-74(79)80)92-67(111)48(18-21-54(75)100)93-66(110)47-20-23-57(103)88-47/h8-9,11-12,14-17,31-32,35-38,45-53,60-61,83,99H,7,10,13,18-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,116)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,117)(H,92,111)(H,93,110)(H,94,114)(H,95,109)(H,96,112)(H,97,107)(H,98,115)(H4,79,80,82)/t37?,38?,45-,46-,47?,48+,49-,50-,51-,52-,53-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDKYGYVKJQGBR-MMJACTKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108N24O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1669.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67338-70-9 | |

| Record name | Bombesin, tyr(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067338709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.